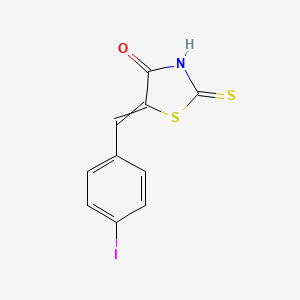

5-(4-Iodobenzylidene)rhodanine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[(4-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRUBCDZKKWCPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Iodobenzylidene Rhodanine and Analogues

Knoevenagel Condensation as a Foundational Synthesis Route for 5-Arylidenerhodanines

The Knoevenagel condensation is a cornerstone in the synthesis of 5-arylidenerhodanines, including 5-(4-Iodobenzylidene)rhodanine. nanobioletters.comwikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound, such as rhodanine (B49660), to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com For the synthesis of 5-arylidenerhodanines, rhodanine is reacted with a substituted aromatic aldehyde. nanobioletters.comnih.gov

The general reaction involves the condensation of rhodanine with an appropriate aldehyde in the presence of a catalyst. nih.gov Various catalysts and solvent systems have been employed to promote this transformation, each with its own advantages in terms of yield, reaction time, and environmental impact. nanobioletters.comresearchgate.net

Reaction Mechanisms and Catalytic Considerations (e.g., Base-Catalyzed, Ionic Liquid Mediated)

The mechanism of the Knoevenagel condensation is typically base-catalyzed. A weak base is generally used to deprotonate the active methylene (B1212753) group of the rhodanine, forming a reactive enolate ion. wikipedia.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to form the stable 5-arylidenerhodanine product. wikipedia.org The use of a mild base is crucial to prevent the self-condensation of the aldehyde. wikipedia.org

Base-Catalyzed Mechanisms: A variety of bases have been successfully employed as catalysts. These include simple amines like piperidine, as well as inorganic bases such as sodium acetate (B1210297) in acetic acid. nih.gov Theoretical analysis of the base-catalyzed Knoevenagel condensation suggests that the rate-determining step is the departure of the hydroxide (B78521) ion from the anionic intermediate. rsc.org

Ionic Liquid Mediated Synthesis: Ionic liquids (ILs) have emerged as effective and environmentally benign media and catalysts for the Knoevenagel condensation. ijres.orgmdpi.com Their unique properties, such as low vapor pressure, high thermal stability, and excellent solvating capabilities, make them attractive alternatives to traditional volatile organic solvents. ijres.org In the context of 5-arylidenerhodanine synthesis, ionic liquids can act as both the solvent and the catalyst, facilitating the reaction and often leading to higher yields and simpler work-up procedures. ijres.orgresearchgate.net For instance, 4-methyl pyridinium (B92312) tosylate has been successfully used as an ionic liquid for the synthesis of 5-arylidine-2,4-thiazolidinediones, a related class of compounds. ijres.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount for achieving high yields and selectivity in the synthesis of 5-arylidenerhodanines. Key parameters that are often fine-tuned include the choice of catalyst, solvent, reaction temperature, and reaction time.

Recent research has focused on developing more efficient and sustainable protocols. For example, the use of L-proline-based deep eutectic solvents (DESs) has been shown to be highly effective for Knoevenagel condensations, offering short reaction times and high yields without the need for traditional purification methods. researchgate.net The reaction of vanillin (B372448) with rhodanine in a Proline/Glycerol (1:2) DES at room temperature for 2 hours resulted in a 57% yield of the corresponding 5-arylidenerhodanine. researchgate.net

The following interactive table summarizes various catalytic systems and conditions used for the synthesis of 5-arylidenerhodanines, showcasing the impact of different approaches on reaction outcomes.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Diammonium hydrogen phosphate (B84403) | Water | 90 | Not Specified | High | nih.gov |

| Glycine | Solvent-free (Microwave) | Not Specified | Not Specified | Good | researchgate.net |

| Choline (B1196258) chloride:urea (B33335) (1:2) DES | None | 90 | Not Specified | 10-78 | researchgate.net |

| L-proline-based DES | None | 60 | 1 hour | High | researchgate.net |

| [Et3NH][HSO4] | None | 80 | 20 min | Not Specified | nanobioletters.com |

| CuFe2O4 NPs | Water | 100 | 30-40 min | High | nanobioletters.com |

Advanced Synthetic Approaches to 5-Arylidenerhodanines

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a powerful tool for accelerating chemical reactions. lew.ro In the synthesis of 5-arylidenerhodanines, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles. nih.govresearchgate.net The application of microwave energy provides efficient and uniform heating, which can enhance the rate of the Knoevenagel condensation. lew.ro For instance, a solvent-free, one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones under microwave irradiation has been reported, highlighting the speed and efficiency of this technique. researchgate.net The synthesis of trazodone (B27368) derivatives has also been significantly improved using microwave assistance, with reaction times as short as 40 seconds. mdpi.com

Environmentally Benign Protocols for Rhodanine Scaffold Construction

The principles of green chemistry have spurred the development of more sustainable methods for synthesizing rhodanine derivatives. rsc.orgju.edu.saresearchgate.net These protocols aim to minimize the use and generation of hazardous substances by employing safer solvents, catalysts, and energy sources.

Ultrasound-Assisted Synthesis: Sonochemical methods, utilizing ultrasound irradiation, have been shown to accelerate the synthesis of rhodanine derivatives, leading to increased reaction rates and improved product quality compared to conventional stirring. ju.edu.saresearchgate.net

Catalyst-Free and Water-Mediated Reactions: Efforts have been made to develop catalyst-free Knoevenagel condensations, often in water as a green solvent. rsc.org While some catalyst-free methods require high temperatures, they offer a significant environmental advantage by eliminating the need for a catalyst. rsc.org A green and efficient synthesis of 5-arylidene rhodanine derivatives has been achieved in polyethylene (B3416737) glycol (PEG) at 80°C without the use of an external catalyst. nih.gov

Use of Green Catalysts and Solvents: The use of recyclable catalysts, such as copper ferrite (B1171679) nanoparticles (CuFe2O4 NPs) in water, provides an eco-friendly approach to the synthesis of 5-arylidene-rhodanine derivatives. nanobioletters.com Similarly, deep eutectic solvents (DESs) based on choline chloride and urea offer a biodegradable and non-toxic alternative to conventional organic solvents. mazums.ac.ir

The following table provides an overview of various environmentally benign approaches to the synthesis of rhodanine derivatives.

| Method | Key Features | Advantages | Reference |

| Aqueous diethylamine (B46881) medium | Simple, economical, tandem aldol-thia-Michael protocol | High to excellent yields (82-96%), easy product separation | rsc.org |

| Ultrasound irradiation in PEG | Accelerated conversion compared to conventional methods | Increased reaction rate, improved product quality | ju.edu.saresearchgate.net |

| Catalyst-free in PEG | No external catalyst required | Environmentally benign, good to excellent yields | nih.gov |

| CuFe2O4 NPs in water | Magnetically separable and recyclable heterogeneous catalyst | Mild conditions, high yields, eco-friendly | nanobioletters.com |

| Choline chloride/urea DES | Environmentally friendly, catalyst-free | Sustainable, avoids traditional organic solvents | researchgate.net |

Strategies for Derivatization of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. nih.govnih.gov The rhodanine ring itself presents several positions for derivatization, primarily at the N-3 position and through modifications of the exocyclic double bond at the C-5 position. mazums.ac.irnih.gov

The presence of the iodine atom on the benzylidene moiety provides a key handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions enable the introduction of a wide array of substituents at the para-position of the phenyl ring, thereby modulating the electronic and steric properties of the molecule.

Furthermore, the rhodanine ring can be a versatile building block for the synthesis of other heterocyclic systems. researchgate.net The reactivity of the different positions on the rhodanine core allows for its transformation into more complex molecular architectures. nih.gov For example, the carbonyl and thiocarbonyl groups can undergo various reactions, and the active methylene group (prior to condensation) can be functionalized. The development of efficient synthetic protocols for these derivatizations is crucial for exploring the structure-activity relationships of this class of compounds. researchgate.net

Modifications at the Rhodanine Ring (e.g., N-Substituted, 3,5-Disubstituted)

The rhodanine core possesses two primary reactive centers amenable to modification: the nitrogen atom at position 3 (N-3) and the active methylene group at position 5 (C-5). ekb.egekb.eg This reactivity allows for the synthesis of a diverse library of N-substituted and 3,5-disubstituted analogues.

Approaches to creating 3,5-disubstituted 4-thiazolidinones, including rhodanines, generally follow two main pathways. The first involves the synthesis of the 3,5-disubstituted ring system through various reactions targeting position 3 of a pre-formed thiazolidinone cycle. ekb.eg A common strategy involves introducing substituents at the N-3 position, often moieties containing a carboxylic group or its derivatives. ekb.eg For instance, N-glycosylated rhodanine derivatives have been synthesized by reacting rhodanine with α-acetobromoglucose under basic conditions to yield the protected nitrogen nucleoside, which can be further modified. nih.gov

Another approach involves a "one-pot, two-step" synthesis under microwave irradiation. This method can be used to construct the rhodanine platform from a primary amine, such as N-(arylmethyl)butane-1,4-diamine hydrochloride, and bis-(carboxymethyl)-trithiocarbonate. nih.gov The resulting N-substituted rhodanine is then immediately functionalized at the C-5 position via a Knoevenagel condensation. nih.gov The synthesis of various N-substituted rhodanines is often achieved by first preparing the N-substituted core, followed by condensation with an appropriate aldehyde to create the 3,5-disubstituted final product. f1000research.com

Table 1: Examples of N-Substituted Rhodanine Analogues and Synthetic Approaches

| N-3 Substituent | Synthetic Approach | Precursor(s) | Reference(s) |

|---|---|---|---|

| Carboxymethyl | Reaction of rhodanine with chloroacetic acid | Rhodanine, Chloroacetic acid | ekb.eg |

| (4-Arylmethylamino)butyl | Multi-step synthesis from 1,4-diaminobutane, followed by cyclization with bis-(carboxymethyl)-trithiocarbonate | N-(Arylmethyl)butane-1,4-diamine, Bis-(carboxymethyl)-trithiocarbonate | nih.gov |

| β-D-glucopyranosyl | Glycosylation with α-acetobromoglucose under basic conditions | Rhodanine, α-acetobromoglucose | nih.gov |

| Amino | Commercially available or synthesized, followed by Schiff base formation with aldehydes | 3-Amino-2-thioxothiazolidin-4-one, Aldehydes | f1000research.com |

Introduction of Diverse Functional Groups on the Arylidene Moiety

The primary method for introducing the arylidene moiety at the C-5 position of the rhodanine ring is the Knoevenagel condensation. nanobioletters.comscispace.com This reaction involves the condensation of an active methylene compound (rhodanine) with an aldehyde or ketone, in this case, a substituted benzaldehyde. ekb.egnanobioletters.com For the synthesis of this compound, 4-iodobenzaldehyde (B108471) is the key starting material.

By varying the substituents on the aromatic aldehyde, a vast array of functional groups can be incorporated onto the benzylidene portion of the molecule. researchgate.net This strategy allows for the fine-tuning of the compound's physicochemical and biological properties. The reaction is versatile and can be performed under various conditions, often employing catalysts such as sodium acetate in glacial acetic acid, piperidine, or Brønsted acidic ionic liquids like [Et3NH][HSO4]. researchgate.netnih.gov Green chemistry protocols have also been developed, utilizing water as a solvent and recoverable catalysts like CuFe2O4 nanoparticles, or employing microwave irradiation to shorten reaction times. nanobioletters.comnih.gov

For example, the synthesis of 5-arylidene rhodanine derivatives has been achieved by reacting rhodanine with various substituted aromatic aldehydes in the presence of a catalyst. nanobioletters.com Modifications have included introducing electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro) onto the phenyl ring, which has been shown to significantly impact the compound's activity. researchgate.net

Table 2: Knoevenagel Condensation for Diverse Arylidene Moieties

| Arylidene Substituent | Starting Aldehyde | Catalyst/Conditions | Reference(s) |

|---|---|---|---|

| 4-Iodo | 4-Iodobenzaldehyde | Varies (e.g., NaOAc/AcOH) | nih.gov |

| 4-Methoxy | 4-Methoxybenzaldehyde | Varies | researchgate.net |

| 4-Chloro | 4-Chlorobenzaldehyde | Varies | researchgate.net |

| 4-Dimethylamino | 4-Dimethylaminobenzaldehyde | Varies | scispace.comsigmaaldrich.com |

| Various substituted aryl/heteroaryl | Corresponding aromatic/heteroaromatic aldehydes | CuFe2O4 NPs, Water | nanobioletters.com |

Isotopic Labeling Techniques for this compound in Research

Isotopic labeling is a powerful technique used to track the passage of a molecule through a chemical reaction, metabolic pathway, or biological system. wikipedia.org The process involves replacing one or more atoms in a compound with their isotope, which can be either stable or radioactive (a radionuclide). wikipedia.orgscripps.edu For this compound, isotopic labeling, particularly with radioactive isotopes of iodine, is a key strategy for its use in tracing and imaging studies.

Radioiodination Methods for Tracing Applications

Radioiodination involves the incorporation of a radioactive isotope of iodine, such as Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I), into a molecule. scripps.edugbiosciences.com Given that the parent compound already contains a stable iodine atom, a common strategy is isotopic exchange, where the non-radioactive iodine is replaced with a radioactive one. Alternatively, the synthesis can be performed using a radioiodinated precursor.

Several methods are available for radioiodination, many of which are applicable to aromatic iodides. revvity.comrevvity.com

Electrophilic Radioiodination: This is a common approach for labeling aromatic compounds. Oxidative methods involve an oxidizing agent like Chloramine-T or Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) to convert radioactive sodium iodide (Na*I) into a reactive electrophilic iodine species. revvity.comrevvity.comnih.gov This species can then substitute onto an activated aromatic ring. For a precursor without iodine, this would be a direct labeling method. For this compound, this could be achieved by starting with a non-iodinated precursor like 5-benzylidenerhodanine (B7764880), though controlling the position of iodination could be challenging.

Nucleophilic Exchange: This method involves the direct replacement of a leaving group (like the existing stable iodine atom or another halogen) with a radioactive iodide anion (*I⁻). nih.gov This isotopic exchange reaction for aryl iodides often requires heat. For instance, reacting this compound with dry Na¹²⁵I in a solvent like dimethylformamide (DMF) at an elevated temperature could facilitate the exchange. nih.gov

Iododestannylation: A highly efficient and regioselective method involves the synthesis of an organotin precursor, such as a trialkylstannyl derivative. nih.gov One could synthesize 5-(4-(tributylstannyl)benzylidene)rhodanine from the corresponding bromo- or iodo-analogue. This tin precursor can then be reacted with an oxidizing agent and radioactive sodium iodide. The ipso-substitution of the tin group with radioactive iodine proceeds under mild conditions with high yield and specificity. nih.gov This is often the preferred method for preparing radioiodinated aromatic compounds for clinical and research applications.

The choice of method depends on the stability of the molecule to the reaction conditions and the desired specific activity of the final radiolabeled compound. revvity.com

Table 3: Comparison of Radioiodination Methods for Aromatic Compounds

| Method | Description | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Chloramine-T | Oxidative method using a strong oxidizing agent to generate electrophilic iodine. | Simple, produces high specific activity products. | Harsh conditions can damage sensitive molecules. | revvity.comrevvity.com |

| Iodogen | Solid-phase oxidative method; Iodogen is a water-insoluble oxidizing agent. | Milder than Chloramine-T, minimizing exposure of the substrate to the oxidant. | Reaction takes place on the surface of the oxidant. | revvity.comrevvity.com |

| Isotopic Exchange | Direct nucleophilic substitution of a stable iodine atom with a radioactive iodide ion. | Utilizes the existing molecular structure. | May require harsh conditions (heat) and may not go to completion. | nih.gov |

| Iododestannylation | Electrophilic substitution on a trialkyltin precursor. | High regioselectivity and yield; mild reaction conditions. | Requires synthesis of a specific organotin precursor. | nih.gov |

Structure Activity Relationship Sar Investigations of 5 4 Iodobenzylidene Rhodanine Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of 5-(4-Iodobenzylidene)rhodanine derivatives is significantly influenced by the nature and position of substituents on both the 5-benzylidene moiety and the rhodanine (B49660) ring itself. The most chemically reactive positions for modification are the N-3 and C-5 positions, which are the primary focus for developing new drug-like molecules. nih.govekb.eg Generally, 3,5-disubstituted rhodanine derivatives tend to exhibit greater and more selective cytotoxic activity compared to their N-3 or C-5 monosubstituted counterparts. nih.gov

The 5-benzylidene portion of the molecule plays a critical role in its interaction with biological targets. Altering the substituents on the aromatic ring can dramatically affect the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity.

For instance, in a series of compounds tested for anticancer properties, the introduction of a benzylidene moiety at the C-5 position was found to be more favorable for inhibitory potency against PRL-3 (a phosphatase associated with cancer) than a naphthylidene substitution. nih.gov Specifically, a rhodanine benzylidene derivative showed an IC50 value of 0.9 µM, while the corresponding naphthylidene derivative was weaker with an IC50 of 1.7 µM. nih.gov

Studies on antibacterial activity have shown that hydrophobic arylidene groups with additional electron-withdrawing substituents at the C-5 position can enhance the activity of rhodanine-3-acetic acid derivatives. nih.gov In one study, 5-benzylidene derivatives of rhodanine-3-isopropionic acid containing a nitro (NO2) group in the ortho position of the aromatic ring showed good antibacterial activity against MRSA. nih.gov Conversely, another study indicated that increasing the mass of the aryl substituent could decrease cytotoxic activity, as seen where a compound with a 4-hydroxy-3-methoxybenzylidene group was more potent against the MCF-7 breast cancer cell line than one with a bulkier 4-(dimethylamino)benzylidene group. nih.gov

The position of the substituent on the benzylidene ring is also critical. A study of rhodanine derivatives as kinase inhibitors found that compounds bearing a hydroxyl group in the para position of the benzene (B151609) ring were highly active. acs.org Adding a methoxy group at the meta position slightly decreased this activity. acs.org

Table 1: Impact of C-5 Benzylidene Moiety Substitutions on Biological Activity

| Substituent Group | Position on Phenyl Ring | Effect on Activity | Target/Assay |

|---|---|---|---|

| Benzylidene | C-5 | More potent than Naphthylidene | PRL-3 Inhibition nih.gov |

| Hydroxyl (-OH) | para (4-) | High activity | EGFR Inhibition acs.org |

| Hydroxyl (-OH) + Methoxy (-OCH3) | para (4-), meta (3-) | Slightly decreased activity vs. -OH alone | EGFR Inhibition acs.org |

| Nitro (-NO2) | ortho (2-) | Good antibacterial activity | MRSA nih.gov |

| Electron-withdrawing groups | Various | Enhanced antibacterial activity | General antibacterial nih.gov |

| 4-hydroxy-3-methoxybenzylidene | C-5 | More potent than bulkier groups | MCF-7 cytotoxicity nih.gov |

| 4-(dimethylamino)benzylidene | C-5 | Less potent due to increased mass | MCF-7 cytotoxicity nih.gov |

The N-3 position of the rhodanine ring offers another key site for structural modification to tune the pharmacological profile of the derivatives. The introduction of various substituents, from small alkyl chains to larger aryl groups, can impact the molecule's solubility, cell permeability, and target-binding affinity.

For example, introducing small groups like -CH2COOH (acetic acid) or -CH(CH3)COOH (propionic acid) at the N-3 position has been a common strategy. nih.gov Derivatives of rhodanine-3-propionic acid have demonstrated high activity against Gram-positive bacteria. nih.gov The length of the carboxyalkyl group at this position appears to be significant for biological activity. nih.gov

In the context of anticancer activity, SAR studies have shown that increasing the substituent mass at the N-3 position can improve potency. nih.gov One study compared a series of 3,5-disubstituted rhodanines against MCF-7 breast cancer cells. A derivative with a 2-chlorophenyl group at the N-3 position showed 81% growth inhibition. nih.gov When this group was replaced with a cyclohexyl or a benzyl group, the inhibitory activity decreased to 77% and 71%, respectively, suggesting a preference for specific aryl substitutions at this position. nih.gov Another series of N-substituted rhodanines was designed for anticancer activity based on a Comparative Molecular Similarity Indices Analysis (CoMSIA) model, highlighting the importance of this position in drug design. researchgate.net

Table 2: Influence of N-3 Rhodanine Ring Modifications on Biological Activity

| Substituent Group | Effect on Activity | Target/Assay |

|---|---|---|

| -CH2COOH (acetic acid) | Basis for active derivatives | Anticancer, Antibacterial nih.govnih.gov |

| -CH2CH2COOH (propionic acid) | High activity against Gram-positive bacteria | Antibacterial nih.gov |

| 2-chlorophenyl | High anticancer activity (81% inhibition) | MCF-7 cytotoxicity nih.gov |

| Cyclohexyl | Reduced anticancer activity (77% inhibition) | MCF-7 cytotoxicity nih.gov |

| Benzyl | Reduced anticancer activity (71% inhibition) | MCF-7 cytotoxicity nih.gov |

| (Arylmethyl)aminobutyl | Potent effects on tumor cell lines | Anticancer, Protein Kinase Inhibition nih.gov |

Stereochemical Considerations in SAR Studies (e.g., Z-Isomer Formation)

In the synthesis of 5-benzylidene rhodanine derivatives, the condensation reaction typically leads to the formation of Z- and E-isomers around the exocyclic double bond at the C-5 position. However, research indicates that these syntheses predominantly yield the Z-isomer. nih.govnih.gov The configuration of the final compound is a critical factor as stereochemistry can significantly influence how a molecule fits into a biological target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ymerdigital.compharmacophorejournal.com This approach is valuable for understanding the physicochemical properties that drive activity and for designing new, more potent analogues. researchgate.netnih.gov

For rhodanine derivatives, QSAR studies have been employed to predict cytotoxic effects and identify key molecular descriptors. nih.gov One study on 5-arylidene rhodanines used quantum chemistry descriptors to predict anti-proliferative activity against lung and breast carcinoma cell lines. researchgate.net The models revealed that the energy of the lowest unoccupied molecular orbital (ELUMO) and the C-N bond distance were the most significant descriptors for predicting activity. researchgate.net

Another QSAR study on rhodanine derivatives for cytotoxic activity against Human T-cell lymphoma developed a model that highlighted the importance of atoms with higher polarizability in the outer regions of the molecules. nih.gov The findings from molecular docking studies often support the QSAR models, showing that key interactions with target residues, such as those in tyrosine kinases, are achieved through oxygen and sulfur atoms of the rhodanine and phenoxy groups. nih.gov These computational models accelerate the drug development process by prioritizing the synthesis of compounds with a higher probability of success. pharmacophorejournal.com

Challenges and Considerations in SAR Development for Rhodanine Scaffolds

Despite being a "privileged scaffold," the development of rhodanine-based compounds is not without its challenges. researchgate.netresearchgate.net One of the primary concerns is that 5-ene-rhodanines are often flagged as Pan-Assay Interference Compounds (PAINS). researchgate.net This is due to the presence of a Michael acceptor functionality, which can react non-selectively with biological nucleophiles, such as cysteine residues in proteins, potentially leading to false-positive results in high-throughput screening assays. researchgate.net

However, it is argued that the classification of a compound as a PAIN should not be based solely on the presence of a potentially reactive scaffold. researchgate.net The reactivity and selectivity must be confirmed experimentally. Many successful drugs contain Michael acceptor functionalities, and their activity is often highly specific. Therefore, while the potential for non-specific activity should be considered and carefully evaluated during development, rhodanine scaffolds should not be prematurely discarded. researchgate.net

Computational Approaches in the Research of 5 4 Iodobenzylidene Rhodanine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-(4-Iodobenzylidene)rhodanine, it is used to understand how this ligand interacts with various protein targets.

Molecular docking simulations are employed to predict the binding affinity and the specific mode of interaction between this compound and its target proteins. The binding affinity is often expressed as a docking score, which is a numerical value that ranks the binding poses of a ligand in the active site of a protein. A lower docking score generally indicates a more favorable binding interaction.

For instance, in studies involving rhodanine (B49660) derivatives, docking scores are used to identify promising compounds for further investigation. These scores are calculated based on various scoring functions that consider factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. The predicted binding mode reveals the three-dimensional orientation of the ligand within the protein's binding pocket, highlighting the key interactions that stabilize the complex.

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| This compound | Tyrosine Kinase (c-Src) | - | benthamscience.com |

| Rhodanine Derivatives | Aurora Kinase (PDB ID: 4ZTR) | -90.83 to -101.10 | semanticscholar.org |

| Rhodanine Derivatives | Estrogen Receptor (PDB ID: 3ERT) | -77.45 to -90.60 | semanticscholar.org |

| Rhodanine Derivatives | Progesterone (B1679170) Receptor (PDB ID: IA28) | -80.75 to -98.62 | semanticscholar.org |

A crucial aspect of molecular docking is the identification of key amino acid residues within the target protein's binding site that interact with the ligand. These interactions are fundamental to the stability of the protein-ligand complex and can include:

Hydrogen Bonding: These are formed between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the case of rhodanine derivatives, the oxygen and sulfur atoms of the rhodanine ring are often involved in hydrogen bonding with amino acid residues.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein. The benzylidene portion of this compound, being aromatic, frequently engages in hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: This is a non-covalent interaction between aromatic rings. The aromatic ring of the iodobenzylidene group can interact with the aromatic rings of amino acid residues such as phenylalanine, tyrosine, and tryptophan.

These interactions are visualized and analyzed to understand the structural basis of ligand binding and to guide the design of more potent and selective inhibitors.

| Compound | Target Protein | Interacting Residues | Interaction Types | Reference |

|---|---|---|---|---|

| Rhodanine Derivatives | Tyrosine Kinase (c-Src) | - | Interactions with oxygen atoms from phenoxy and rhodanine groups, and rhodanine sulphur atoms. | benthamscience.com |

| Acridinedione Dyes | Bovine Serum Albumin (BSA) | - | Conventional and nonconventional hydrogen-bonding, pi-alkyl, alkyl, pi-sigma, pi-pi interactions. | nih.gov |

| Camptothecin | EGFR | Leucine 694, Leucine 820, Valine 702, Tyrosine 830 | Hydrogen bonding, hydrophobic interactions, pi-alkyl interactions. | nih.gov |

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing researchers to study its behavior over time. This method simulates the movements of atoms and molecules, offering insights into the stability of the complex and the conformational changes that may occur upon ligand binding.

The binding pocket of a protein is not a rigid structure, and ligands themselves possess a degree of flexibility. MD simulations allow for the evaluation of how the ligand, such as this compound, adapts its conformation within the binding pocket. This analysis can reveal different binding poses and the energetic landscape of the ligand's movement within the active site, providing a more realistic representation of the binding event than static docking models.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. DFT is a computational method used to investigate the electronic structure of many-body systems. mdpi.com

These calculations can provide valuable information about:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for understanding the chemical reactivity of a molecule. The energy gap between HOMO and LUMO can indicate the molecule's stability.

Electrostatic Potential: This helps to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its interactions with other molecules.

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure.

Bonding and Geometry: DFT can be used to optimize the geometry of the molecule and to calculate bond lengths and angles, providing a detailed picture of its three-dimensional structure. researchgate.net

By applying these computational approaches, researchers can gain a comprehensive understanding of the chemical and biological properties of this compound, which is essential for its development as a potential therapeutic agent or research tool.

Electronic Structure Analysis Relevant to Reactivity

The reactivity of this compound is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are employed to model this structure and derive key reactivity descriptors. mdpi.comdntb.gov.ua Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to this process. nih.gov

Quantum chemical calculations provide various descriptors that help in understanding the molecule's behavior. researchgate.net These parameters, derived from the electronic structure, offer insights into potential sites for electrophilic and nucleophilic attacks. nih.gov For instance, the Electron Localization Function (ELF) can be used to capture and analyze chemical reactivity, providing valuable information beyond simple orbital analysis. nih.gov

| Quantum Chemical Parameter | Significance in Reactivity Analysis |

|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates electron-donating ability. Higher energy corresponds to a better electron donor. |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates electron-accepting ability. Lower energy corresponds to a better electron acceptor. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. mdpi.com |

| Ionization Potential (IP ≈ -EHOMO) | The energy required to remove an electron from the molecule. |

| Electron Affinity (EA ≈ -ELUMO) | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution or charge transfer. Related to the HOMO-LUMO gap. |

Correlation with Spectroscopic Data and Electrochemical Behavior

A significant advantage of computational analysis is its ability to predict experimental observables, such as spectroscopic and electrochemical properties. For rhodanine derivatives, DFT calculations have been used to establish a direct relationship between the electronic structure, optical transitions (as seen in UV-Vis spectra), and redox behavior. mdpi.com

The accuracy of computational methods is often validated by comparing calculated results with experimental data. For example, the energy of the HOMO-LUMO gap calculated via DFT methods can be correlated with the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. mdpi.com Similarly, there is often a strong linear correlation between theoretically calculated HOMO-LUMO energies and experimentally determined redox potentials from techniques like cyclic voltammetry. mdpi.com The oxidation potential, for instance, tends to correlate with the HOMO energy, as this orbital is involved in the loss of electrons. mdpi.com This synergy between computational prediction and experimental validation underscores the power of these approaches in designing molecules with specific electronic and electrochemical properties. mdpi.com

| Computational Prediction | Experimental Correlate | Relationship |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | UV-Vis Spectroscopy (λmax) | The calculated electronic transition energy is compared with the experimentally observed absorption maximum. mdpi.com |

| HOMO Energy (EHOMO) | Anodic Oxidation Potential (Ea) | A good linear correlation often exists, as oxidation involves electron removal from the HOMO. mdpi.com |

| LUMO Energy (ELUMO) | Cathodic Reduction Potential (Ec) | Reduction involves adding an electron to the LUMO, allowing for correlation with reduction potentials. |

Virtual Screening and Cheminformatics in Compound Discovery Initiatives

Virtual screening and cheminformatics are indispensable tools in modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds from vast chemical libraries. e3s-conferences.org These computational techniques are widely applied in research involving rhodanine scaffolds, including this compound, to find molecules with potential therapeutic activity. researchgate.netnih.gov

Virtual screening involves the computational assessment of large databases of small molecules to identify those most likely to bind to a specific biological target. e3s-conferences.org For rhodanine derivatives, this has been successfully used to discover inhibitors for various targets, such as the hepatitis C virus (HCV) NS5B polymerase and targets related to prostate cancer. scirp.orgnih.gov The process typically begins with a library of hundreds of thousands or even millions of compounds, which is sequentially filtered down to a manageable number of candidates for experimental testing. nih.gov

Focused Chemical Library Design and Screening

Instead of screening massive, diverse libraries, researchers often design and screen focused chemical libraries. researchgate.net This approach involves creating a smaller, more targeted collection of compounds based on a known active scaffold, such as this compound. The goal is to synthesize and test a series of analogues with systematic structural modifications to explore the structure-activity relationship (SAR) and optimize for potency and selectivity. researchgate.netresearchgate.net

The design of these libraries often starts with a "hit" compound identified from a larger screening campaign. nih.gov Modifications are typically made at specific positions on the rhodanine ring, such as the N-3 and C-5 positions, which are known to be important for biological activity. researchgate.netnih.gov This strategy has been used to develop potent and selective modulators of various enzymes and receptors. researchgate.net For example, a focused library of pyridine-based rhodanine analogues was synthesized and screened to identify selective inhibitors of anti-apoptotic proteins like Bcl-XL and Mcl-1. researchgate.net

Bioinformatic Tools for Ligand and Protein Preparation

The success of structure-based computational methods like molecular docking hinges on the accurate preparation of both the ligand (the small molecule) and the protein (the biological target). researchgate.net This preparatory phase is a critical step in the drug design workflow. nih.govnih.gov

Ligand Preparation: The process for a ligand like this compound or its analogues involves generating a correct 3D structure from its 2D representation. This includes assigning correct bond orders, adding hydrogen atoms, and determining the appropriate protonation state at physiological pH. researchgate.net The geometry of the molecule is then optimized to find its lowest energy conformation. nih.gov

Protein Preparation: Preparing the protein target, typically obtained from a source like the Protein Data Bank (PDB), is more complex. nih.govresearchgate.net The raw PDB file often contains non-essential components like water molecules, ions, and co-crystallized ligands that must be removed. researchgate.netscotchem.ac.uk The process also involves adding hydrogen atoms (which are often not resolved in crystal structures), assigning partial atomic charges, and repairing any missing amino acid side chains or loops in the protein structure. researchgate.netscotchem.ac.ukquora.com

Various software tools are available to automate and facilitate these preparation steps, making them accessible even to non-specialists. nih.govsemanticscholar.org

| Software Tool | Primary Function in Ligand/Protein Preparation |

|---|---|

| UCSF Chimera/ChimeraX | Molecular visualization and analysis; preparation of protein and ligand structures for docking (e.g., adding hydrogens, deleting solvent). semanticscholar.orgucsf.edu |

| AutoDock Tools | A graphical user interface for preparing protein and ligand files specifically for use with the AutoDock docking engine, including adding charges and defining rotatable bonds. |

| PyMOL | A versatile molecular visualization tool often used to inspect and analyze protein structures before and after docking. omicstutorials.com |

| Discovery Studio | A comprehensive suite of modeling tools that includes modules for protein and ligand preparation, docking (e.g., LibDock), and pharmacophore modeling. semanticscholar.orgijpbs.com |

| Schrödinger Suite (Maestro) | An integrated platform with tools like 'Protein Preparation Wizard' and 'LigPrep' for rigorous preparation of macromolecules and ligands for various computational applications. omicstutorials.com |

Applications of Rhodanine Derivatives As Chemical Probes and Sensors in Research

Development of Enzymatic Probes (e.g., for Cellobiase Activity)

Design of Colorimetric and Electrochemical Sensors for Metal Ions

The rhodanine (B49660) core is known for its ability to complex with heavy metal ions, a property that has been extensively utilized in the development of chemical sensors. mdpi.com These sensors can signal the presence of metal ions through changes in color (colorimetric) or electrical properties (electrochemical).

Rhodanine derivatives have been successfully designed to selectively detect a range of heavy metal ions. The heteroatoms (S, N, and O) within the rhodanine structure can readily interact with metal ions. bingol.edu.tr Various rhodanine-based sensors have demonstrated selectivity for ions such as:

Silver (Ag⁺) and Mercury (Hg²⁺) : Triarylamine rhodanine derivatives have been used for the colorimetric detection of Ag(I) and Hg(II) ions. mdpi.com Simple rhodanine-derived fluorophores have also been designed for the selective "turn-on" fluorescence detection of Ag⁺. researchgate.net Other rhodanine-based probes have shown a specific affinity for Hg²⁺ ions in aqueous systems. bingol.edu.tr

Copper (Cu²⁺) : p-Dimethylaminophenylene rhodanine has been used for the analysis of Cu²⁺ ions. mdpi.com Simple rhodanine-based probes have also been developed for the detection of Cu²⁺ in organic solvents. bingol.edu.tr

Nickel (Ni²⁺) , Iron (Fe³⁺) , and Zinc (Zn²⁺) : Sensors based on p-dimethylaminophenylene rhodanine have been utilized for the accurate analysis of Ni, Fe, and Zn ions. mdpi.com Rhodanine-based chemosensors have also been designed for the selective recognition of Ni²⁺ through colorimetric and "turn-on" fluorescence responses. rsc.org Other derivatives have been created for the selective detection of Fe³⁺. mdpi.comnih.govacs.orgresearchgate.netnih.gov Furthermore, rhodanine-based fluorescent chemosensors have been synthesized for sensing Zn²⁺. kaist.ac.kr

Lead (Pb²⁺) and Cadmium (Cd²⁺) : Chemically modified electrodes with rhodanine derivatives have been effective in the electrochemical detection of heavy metals, with a notable sensitivity for Pb(II). mdpi.com Additionally, rhodanine-based fluorescent chemosensors have been developed for the detection of Cd²⁺. kaist.ac.kr

Anions (I⁻, F⁻) : The application of rhodanine derivatives extends to the detection of anions. For instance, a rhodanine-based sensor for Ag⁺ can subsequently be used for the "turn-off" fluorescent detection of iodide (I⁻) ions. researchgate.net Other rhodanine-based systems have been designed for the selective turn-on recognition of fluoride (F⁻) ions through both colorimetric and fluorescent detection methods. rsc.orgnih.govaminer.orgresearchgate.netnih.gov

| Ion | Sensor Type | Detection Method | Reference |

|---|---|---|---|

| Ag⁺ | Rhodanine Derivative | Colorimetric, Fluorescence ("turn-on") | mdpi.comresearchgate.net |

| Hg²⁺ | Rhodanine Derivative | Colorimetric, Fluorescence ("turn-on") | mdpi.combingol.edu.trrsc.orgnih.gov |

| Cu²⁺ | Rhodanine Derivative | Colorimetric, Fluorescence ("off-on") | mdpi.combingol.edu.trnih.govbohrium.comresearchgate.netresearchgate.net |

| Ni²⁺ | Rhodanine Derivative | Colorimetric, Fluorescence ("turn-on") | mdpi.comrsc.orgresearchgate.netnih.gov |

| Fe³⁺ | Rhodanine Derivative | Colorimetric, Fluorescence ("off-on") | mdpi.commdpi.comnih.govacs.orgresearchgate.netnih.gov |

| Zn²⁺ | Rhodanine Derivative | Fluorescence | mdpi.comkaist.ac.kracs.orgacs.orgdocumentsdelivered.comresearchgate.net |

| Pb²⁺ | Rhodanine Derivative | Electrochemical | mdpi.com |

| I⁻ | Rhodanine Derivative + Ag⁺ | Fluorescence ("turn-off") | researchgate.net |

| F⁻ | Rhodanine Derivative | Colorimetric, Fluorescence ("turn-on") | rsc.orgnih.govaminer.orgresearchgate.netnih.gov |

The detection of metal ions by rhodanine-based sensors is primarily governed by the principles of chelation and the resulting changes in the electronic and photophysical properties of the molecule.

Chelation : The rhodanine scaffold contains multiple donor atoms (nitrogen, sulfur, and oxygen) that can coordinate with a metal ion, forming a stable chelate complex. This interaction is the basis for the sensor's selectivity, as the geometry and electronic nature of the binding pocket can be tailored to favor a specific metal ion.

Sensing Mechanisms :

Colorimetric Sensing : The complexation of the rhodanine derivative with a metal ion can alter the electronic structure of the molecule, leading to a shift in its maximum absorption wavelength. This shift results in a visible color change, allowing for "naked-eye" detection. nih.gov

Fluorescence Sensing : Many rhodanine-based sensors are designed to be fluorescent. The binding of a metal ion can modulate the fluorescence in several ways:

"Turn-on" Fluorescence : In the absence of the metal ion, the sensor may be non-fluorescent or weakly fluorescent due to processes like photoinduced electron transfer (PET) or internal charge transfer (ICT). Upon binding the metal ion, these quenching processes can be inhibited, leading to a significant increase in fluorescence intensity (chelation-enhanced fluorescence or CHEF). researchgate.net

"Turn-off" Fluorescence : In some cases, the binding of a heavy metal ion can quench the fluorescence of the sensor.

Spirolactam Ring-Opening : In sensors that integrate a rhodamine or similar fluorophore with a rhodanine-based recognition unit, a common mechanism is the opening of a non-fluorescent spirolactam ring upon metal ion binding. This structural change restores the conjugated system of the fluorophore, resulting in a strong colorimetric and fluorescent "turn-on" response. rsc.orgnih.govresearchgate.netnih.govresearchgate.netnih.govacs.orgtandfonline.comresearchgate.netnih.govcncb.ac.cnnih.gov

Research into Bioimaging Agents (e.g., for Tau Aggregates in Neurological Studies)

The accumulation of aggregated tau protein into neurofibrillary tangles (NFTs) is a key pathological hallmark of Alzheimer's disease and other neurodegenerative disorders known as tauopathies. nih.gov The development of imaging agents that can detect these aggregates in the living brain is crucial for early diagnosis and for monitoring disease progression.

Rhodanine derivatives have been investigated as potential probes for the in vivo imaging of tau pathology. nih.govscispace.com Researchers have designed and synthesized novel radioiodinated rhodanine derivatives for this purpose. nih.gov These compounds are of particular interest because they can be labeled with iodine radioisotopes (like ¹²³I or ¹²⁵I) for use in single-photon emission computed tomography (SPECT), a noninvasive neuroimaging technique. nih.govacs.org

In one study, a rhodanine derivative, designated as RH1, was synthesized and evaluated for its affinity to tau aggregates. nih.gov The binding affinity is typically quantified by the inhibition constant (Kᵢ), with lower values indicating a higher affinity. The study compared the affinity of RH1 for tau aggregates versus β-amyloid (Aβ) aggregates, another key pathological protein in Alzheimer's disease. The results showed that these rhodanine derivatives had a higher binding affinity for tau aggregates. nih.gov

| Compound | Kᵢ for Tau Aggregates (nM) | Kᵢ for Aβ Aggregates (nM) | Selectivity Ratio (Kᵢ Aβ / Kᵢ Tau) | Reference |

|---|---|---|---|---|

| RH1 | 489 | 752 | 1.54 | nih.gov |

| TH1 (Thiohydantoin derivative) | 155 | 864 | 5.57 | nih.gov |

| TH2 (Thiohydantoin derivative) | 64 | 469 | 7.33 | nih.gov |

The data indicates that while the rhodanine derivative RH1 shows some preference for tau aggregates, related thiohydantoin derivatives (TH1 and TH2) demonstrate even higher affinity and selectivity. nih.gov Such research is a critical first step in the development of effective bioimaging agents for neurological studies, with the goal of creating probes that can accurately detect and quantify tau pathology in the brain. nih.govnih.govacs.orgresearchgate.net

Future Research Directions and Advanced Methodologies for 5 4 Iodobenzylidene Rhodanine

Exploration of Novel Synthetic Pathways

The conventional synthesis of 5-benzylidene rhodanines typically involves the Knoevenagel condensation of rhodanine (B49660) or its N-substituted derivatives with an appropriate aldehyde. researchgate.netresearchgate.net While effective, future research will likely focus on developing more efficient, sustainable, and diverse synthetic methodologies. The most common strategy for creating novel derivatives has been the introduction of various substituents at the C-5 or N-3 positions. nih.gov

Future avenues for exploration include:

Green Chemistry Approaches: The development of solvent-free reaction conditions or the use of environmentally benign solvents to minimize the environmental impact of synthesis.

Catalytic Innovations: Investigating novel catalysts, such as organocatalysts or metal-organic frameworks (MOFs), to improve reaction yields, reduce reaction times, and enhance selectivity.

Combinatorial Synthesis: Employing high-throughput combinatorial chemistry techniques to generate large libraries of 5-(4-Iodobenzylidene)rhodanine analogues with diverse substitutions. This would accelerate the discovery of new lead compounds by systematically modifying the core structure.

Flow Chemistry: Utilizing microreactor technology for continuous flow synthesis, which offers precise control over reaction parameters, improved safety for handling hazardous reagents, and easier scalability.

Post-condensation Modifications: Exploring novel transformations of the this compound scaffold itself, beyond simple substitution, to create more complex and unique chemical entities. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling a more rapid and comprehensive exploration of the vast chemical space. researchgate.netyoutube.com For this compound, these computational tools offer powerful strategies to design the next generation of derivatives with optimized properties. nih.gov

Key applications include:

De Novo Design: Using generative AI models, such as chemical language models (CLMs), to design entirely new rhodanine derivatives from scratch. youtube.comyoutube.com These models can be trained on existing libraries of active compounds to learn the "syntax" of molecular structures and generate novel molecules predicted to have high activity and desirable drug-like properties. youtube.com

Property Prediction: Employing ML algorithms to accurately predict various molecular properties, including bioactivity against specific targets, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential toxicity. nih.gov This allows for the in silico pre-screening of virtual compounds, prioritizing the synthesis of only the most promising candidates.

Multi-Objective Optimization: In the context of drug discovery, it is often necessary to optimize multiple properties simultaneously, such as maximizing potency against a target while minimizing off-target effects or improving selectivity. youtube.com AI can be used to navigate these complex optimization landscapes to find compounds that satisfy multiple criteria, a concept crucial for developing polypharmacological agents. youtube.com

AI-Assisted Retrosynthesis: Combining generative models with retrosynthesis prediction tools to not only design a novel molecule but also to propose a viable and efficient synthetic route for its creation, bridging the gap between virtual design and laboratory realization. youtube.com As of early 2024, over 70 Investigational New Drug (IND) applications have been submitted to the FDA for new chemical entities discovered using AI/ML methods. nih.gov

Advanced Biophysical Techniques for Ligand-Target Characterization

A deep understanding of how a ligand binds to its biological target is fundamental for rational drug design. While traditional methods provide valuable data, a suite of advanced biophysical techniques can offer unprecedented detail into the interactions of this compound and its derivatives with their targets.

In studies of similar rhodanine derivatives, techniques like Surface Plasmon Resonance (SPR) and Differential Scanning Fluorimetry (DSF) have been effectively used to characterize binding to enzyme targets such as DNA gyrase B. nih.gov Furthermore, crystallographic analyses and ¹⁹F NMR have been instrumental in elucidating the binding modes of rhodanine hydrolysis products to metallo-β-lactamases. nih.gov

Future research should expand the use of these and other cutting-edge methods to provide a comprehensive picture of ligand-target interactions.

| Technique | Application for this compound Research | References |

| Surface Plasmon Resonance (SPR) | Quantify binding affinity (K_D), kinetics (k_on, k_off), and stoichiometry of the interaction with a target protein in real-time without labeling. | nih.gov |

| Differential Scanning Fluorimetry (DSF) | Measure shifts in protein thermal stability upon ligand binding, confirming direct interaction and providing insights into binding strength. | nih.gov |

| Isothermal Titration Calorimetry (ITC) | Directly measure the thermodynamic parameters of binding (enthalpy, entropy, and Gibbs free energy), providing a complete thermodynamic profile of the interaction. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identify the specific atoms involved in the ligand-target interaction, determine the solution structure of the complex, and study binding dynamics. ¹⁹F NMR is particularly useful for fluorinated analogues. | nih.gov |

| X-ray Crystallography | Provide a high-resolution, three-dimensional structure of the ligand bound to its target, revealing the precise binding mode and key intermolecular interactions. | nih.govnih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | Determine the structure of large protein-ligand complexes that are difficult to crystallize, offering insights into conformational changes upon binding. | |

| Mass Spectrometry (MS) | Confirm the identity of the ligand, its metabolites, and any covalent adducts formed with the target protein. | elsevier.com |

Development of Multi-Targeting Agents and Polypharmacology Approaches

The traditional "one molecule, one target" paradigm is increasingly being complemented by polypharmacology, an approach that involves designing single molecules to interact with multiple targets simultaneously. researchgate.net This strategy can lead to enhanced efficacy or the ability to combat complex multifactorial diseases and drug resistance. The rhodanine scaffold is considered a "privileged" structure, making it an excellent starting point for developing such multi-targeted agents. researchgate.netnih.gov

Recent research has demonstrated the potential of rhodanine hybrids to act as multi-targeting agents. For instance, a series of rhodanine-piperazine hybrids were designed to simultaneously target key tyrosine kinases involved in cancer progression, such as VEGFR, EGFR, and HER2. nih.govnih.gov This approach allows for the concurrent disruption of multiple signaling pathways crucial for tumor growth and angiogenesis. nih.gov

Future research focused on this compound could systematically explore:

Hybrid Molecule Design: Intentionally combining the rhodanine pharmacophore with other known pharmacophores to create hybrid molecules with dual or multiple activities.

Target Profiling: Screening this compound and its derivatives against broad panels of kinases, proteases, or other enzyme families to identify unintended (or desired) off-target activities.

Computational Polypharmacology: Using AI and molecular docking to predict the binding of rhodanine derivatives to multiple targets, guiding the design of compounds with a specific, desired polypharmacological profile. youtube.com

Research into the Redox Chemistry and Hydrolysis Products of Rhodanines and Enethiols

A critical and evolving area of rhodanine research is the investigation of their chemical stability and reactivity under physiological conditions. It is now understood that the biological activity originally attributed to some rhodanines may, at least in part, be due to their hydrolysis products. researchgate.netrsc.org

Specifically, the rhodanine ring can undergo pH-dependent hydrolysis to form reactive enethiols. nih.govrsc.orgnih.gov These enethiols have been identified as potent inhibitors of certain metallo-enzymes, such as metallo-β-lactamases (MBLs), where they act by chelating the active site zinc ions. nih.govrsc.org The potency of the enethiol hydrolysis products can be significantly greater than that of the parent rhodanine compound. nih.gov

Recent studies have further revealed the complexity of this chemistry. In the presence of the common laboratory solvent DMSO, rhodanine-derived enethiols can undergo dimerization to form 1,3-dithiolanes and mixed disulfides. researchgate.netrsc.orgrsc.org This reactivity is dependent on the enethiol's substituents and highlights the potential for rhodanines and their derivatives to generate multiple distinct chemical species in solution. researchgate.netnih.gov

This complex reactivity underscores a crucial future direction:

Systematic Stability Analysis: All new rhodanine derivatives, including those based on this compound, should undergo thorough stability testing under various pH and solvent conditions.

Activity of Hydrolysis Products: The hydrolysis products (enethiols) and any subsequent reaction products should be independently synthesized and tested for biological activity to determine the true active component. nih.gov

Clarifying the Active Species: Advanced biophysical and analytical techniques must be used to identify which chemical entity—the parent rhodanine, the enethiol, or another downstream product—is responsible for the observed biological effect in different environments, from in vitro assays to cellular models. nih.gov

This line of inquiry is essential for correctly interpreting structure-activity relationships and for the successful progression of rhodanine-based compounds in drug discovery. rsc.orgnih.gov

Q & A

Q. What are the primary biochemical mechanisms of action of 5-(4-Iodobenzylidene)rhodanine in modulating cellular processes?

The compound regulates gene expression, cell proliferation, and apoptosis via interactions with signaling pathways such as BRD4 inhibition (IC50 = 6.83 μM in MV4-11 leukemia cells) . Its anti-inflammatory and anti-tumor effects are linked to redox modulation and interference with kinase activity. Methodologically, dose-response assays (e.g., MTT for viability) combined with flow cytometry (cell cycle analysis) and Western blotting (apoptotic markers like Bcl-2/Bax) are recommended to validate these mechanisms .

Q. How can spectroscopic techniques be optimized for characterizing this compound?

Infrared (IR) spectroscopy identifies functional groups (e.g., C=S stretch at ~1200 cm<sup>-1</sup> and C=C aromatic vibrations), while UV-Vis spectroscopy (λmax ~400–450 nm) confirms π→π* transitions in the benzylidene moiety. <sup>1</sup>H NMR in DMSO-d6 resolves proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm). X-ray crystallography is critical for resolving Z/E isomerism in the benzylidene group .

Q. What synthetic routes are effective for producing this compound?

The compound is synthesized via Knoevenagel condensation between rhodanine and 4-iodobenzaldehyde, catalyzed by ammonium acetate in acetic acid under reflux (60–80°C, 6–8 hours). Purification via recrystallization (ethanol/water) yields >90% purity. Microwave-assisted synthesis (50 W, 100°C, 30 minutes) enhances reaction efficiency .

Advanced Research Questions

Q. How do structural modifications at the rhodanine core influence bioactivity against cancer cell lines?

Substituents at the 3- and 5-positions significantly alter potency. For example, replacing the 4-iodo group with 2,4-dichlorophenyl (as in NSC-409012 analogs) increases BRD4 inhibition (IC50 from 6.83 μM to sub-micromolar levels). SAR studies using substituted benzaldehydes and computational docking (e.g., AutoDock Vina) can identify critical hydrogen bonds and hydrophobic interactions with BRD4’s acetyl-lysine binding pocket .

Q. What experimental strategies resolve contradictions in reported antioxidant vs. pro-oxidant effects of this compound?

Conflicting data arise from concentration-dependent redox behavior. At low concentrations (1–10 μM), the compound scavenges ROS (via DPPH/ABTS assays), while higher doses (>50 μM) induce oxidative stress (measured via intracellular GSH depletion). Dual-mode activity necessitates careful dose optimization in cell-based assays and in vivo models, paired with ROS-specific probes (e.g., DCFH-DA) .

Q. How can this compound be applied in trace metal detection?

The compound forms stable complexes with Au(III) and Ag(I) at pH 2–4, enabling spectrophotometric detection (λmax shifts to 500–550 nm). Immobilization on silica gel enhances selectivity for gold ions (detection limit <0.1 ppm). Method validation via ICP-MS cross-referencing is advised to mitigate interference from Cu(II) or Fe(III) .

Q. What computational approaches improve the design of rhodanine-based NS5B polymerase inhibitors?

Virtual screening (e.g., Glide SP/XP) of rhodanine libraries against NS5B’s allosteric palm domain identifies analogs with enhanced binding (e.g., compound 22, IC50 = 10.6 μM). MD simulations (100 ns, AMBER) assess stability of inhibitor-enzyme complexes, focusing on key residues (C366, S368). Lead optimization should prioritize substituents enhancing hydrophobic packing (e.g., trifluoromethyl groups) .

Q. Why do certain this compound derivatives exhibit species-specific antifungal activity?

Divergent efficacy against Candida vs. Aspergillus species correlates with membrane ergosterol content and efflux pump expression. Broth microdilution assays (CLSI M27/M38 guidelines) combined with ergosterol quantification (HPLC-UV) and RT-qPCR (ABC transporter genes) clarify resistance mechanisms. Synergistic studies with fluconazole may enhance potency .

Methodological Guidelines

- Contradiction Analysis : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement.

- SAR Workflow : Combine combinatorial chemistry, high-throughput screening, and QSAR modeling (e.g., CoMFA).

- Analytical Validation : Cross-validate metal detection methods with AAS/ICP-MS and account for matrix effects in biological samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.